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Introduction

Darobactin A is a novel ribosome-derived bicyclic heptapeptide antibiotic with potent activity
against a range of Gram-negative bacteria, including multidrug-resistant strains of Escherichia
coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][3]
Its unigue mechanism of action, which involves the inhibition of the essential outer membrane
protein BamA, makes it a promising candidate for the development of new therapeutics to
combat antibiotic resistance.[4] This document provides detailed application notes and
protocols for the total synthesis of Darobactin A and its analogs, as well as methods for
evaluating their biological activity.

Retrosynthetic Analysis and Key Synthetic
Strategies

The total synthesis of Darobactin A presents significant challenges due to its complex bridged
bicyclic structure, which includes an unprecedented ether linkage between two tryptophan
residues and a carbon-carbon bond between a tryptophan and a lysine residue.[5][6] Two
primary synthetic routes have been successfully developed, one by the Baran group and
another by a collaboration between the Petrone, Sarlah, and Merck teams. Both strategies rely
on key macrocyclization reactions to form the strained ring systems.
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A key transformation in both syntheses is the Larock macrocyclization, which is used to
construct the indole moieties and close the macrocyclic rings.[5][7] The synthesis of the non-
canonical amino acid building blocks is another critical aspect of the overall strategy.[5][8]

Experimental Protocols
l. Total Synthesis of Darobactin A (Baran Approach)

This synthesis features two key atroposelective Larock macrocyclizations. The full experimental
details can be found in the Supporting Information of Lin, Y.-C., et al., J. Am. Chem. Soc.2022,
144 (32), 14458-14462.[1][5]

Key Steps:

o Synthesis of Unnatural Amino Acid Building Blocks: Detailed procedures for the synthesis of
the key unnatural amino acids are provided in the supporting information of the primary
publication.[5]

» First Larock Macrocyclization: This step forms the first macrocycle. A representative
procedure is as follows: To a solution of the linear peptide precursor in a suitable solvent
(e.g., DMF), a palladium catalyst (e.g., Pd(OAc)2) and a ligand are added. The reaction is
heated to effect cyclization.

» Second Larock Macrocyclization: Following further peptide couplings, the second
macrocycle is formed using a similar Larock cyclization strategy.

o Global Deprotection: The final step involves the removal of all protecting groups to yield
Darobactin A.[8]

Il. Total Synthesis of Darobactin A (Petrone/Sarlah/Merck
Approach)

This convergent synthesis also utilizes sequential, halogen-selective Larock indole syntheses.
The detailed experimental procedures are available in the Supporting Information of Nesic, M.,
etal., J. Am. Chem. Soc.2022, 144 (31), 14026-14030.[7]

Key Steps:
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» Scalable Routes to Non-canonical Amino Acids: The synthesis begins with the preparation of
three key unnatural amino acids.[7]

e Sequential Larock Indole Syntheses: The bismacrocycle is constructed through two
sequential Larock cyclizations, with the order of cyclizations being crucial for achieving the
desired atropisomerism.[7]

o Final Deprotection: The synthesis is completed by a global deprotection step.

Synthesis of Darobactin A Analogs

The modular nature of the total syntheses allows for the generation of analogs by incorporating
modified building blocks.[8][9] Additionally, mutasynthesis and biosynthetic pathway
engineering have been employed to produce a variety of Darobactin analogs.[1][3]

Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of
Darobactin A and Analogs against Gram-Negative

Pathogens.[1][3][10]

E. coli (ATCC K. pneumoniae P. aeruginosa A. baumannii
Compound 25922) MIC (ATCC 700603) (PAO1) MIC (DSM 30008)
(ng/mL) MIC (pg/mL) (ng/mL) MIC (pg/mL)
Darobactin A 2 2 >64 16
Darobactin B 2 2 >64 8
Darobactin D 16 32 >64 >64
Darobactin E 32 32 >64 >64
Darobactin 9 1-2 1-4 0.125 1-2
D22 2-4 4-8 16-32 8
D69 2-4 4-8 16-32 4
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Caption: General workflow for the total synthesis of Darobactin A.
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Caption: Mechanism of action of Darobactin A.

Biological Assays
I. Minimum Inhibitory Concentration (MIC) Assay

Protocol:

o Prepare a series of twofold dilutions of the test compound (Darobactin A or analog) in a 96-
well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

 Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli ATCC
25922) to a final concentration of approximately 5 x 10"5 CFU/mL.

« Include positive (no drug) and negative (no bacteria) control wells.
e Incubate the plates at 37°C for 18-24 hours.

o The MIC is defined as the lowest concentration of the compound that completely inhibits
visible growth of the bacteria.

Il. BamA-Dependent OMP Folding Assay

This assay measures the ability of a compound to inhibit the BamA-catalyzed folding of an
outer membrane protein (OMP), such as OmpT or tOmpA.[10]

Protocol:

e Preparation of BamA-containing proteoliposomes: Reconstitute purified BamA protein into
liposomes of a defined lipid composition (e.g., DMPC).

e Preparation of unfolded OMP: Denature the purified OMP (e.g., tOmpA) in a suitable buffer
containing a denaturant (e.g., urea).

» Folding reaction:

o Incubate the BamA proteoliposomes with the test compound at various concentrations for
a defined period.
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o Initiate the folding reaction by diluting the unfolded OMP into the proteoliposome
suspension.

o Take aliquots at different time points.

e Analysis of OMP folding:

o The extent of OMP folding can be analyzed by SDS-PAGE. Folded OMPs typically exhibit
a characteristic shift in mobility compared to the unfolded state.

o Alternatively, fluorescence spectroscopy can be used if the OMP is appropriately labeled.

o Data analysis: Determine the IC50 value of the test compound by plotting the percentage of
OMP folding against the compound concentration. Darobactin A has been reported to inhibit
BamA-dependent OmpT folding with an IC50 of 0.68—1 uM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Total Synthesis of Darobactin A and its Analogs:
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[https://www.benchchem.com/product/b12373904#total-synthesis-of-darobactin-a-and-its-
analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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